MIP‑1072 vs. MIP‑1095: In Vitro Binding Affinity (PSMA Inhibition)
MIP‑1072 demonstrates a Ki of 4.6 ± 1.6 nmol/L against PSMA, compared to 0.24 ± 0.14 nmol/L for MIP‑1095 [REFS‑1]. While MIP‑1095 shows approximately 19‑fold higher in vitro potency, MIP‑1072 provides sufficient affinity for robust tumor targeting with a more favorable pharmacokinetic profile. The Kd on LNCaP cells was 3.8 ± 1.3 nmol/L for [¹²³I]MIP‑1072 versus 0.81 ± 0.39 nmol/L for [¹²³I]MIP‑1095 [REFS‑1].
| Evidence Dimension | PSMA enzymatic inhibition (Ki) and cellular binding affinity (Kd) |
|---|---|
| Target Compound Data | Ki = 4.6 ± 1.6 nmol/L; Kd = 3.8 ± 1.3 nmol/L |
| Comparator Or Baseline | MIP‑1095: Ki = 0.24 ± 0.14 nmol/L; Kd = 0.81 ± 0.39 nmol/L |
| Quantified Difference | Ki: MIP‑1095 is ~19‑fold more potent; Kd: MIP‑1095 shows ~4.7‑fold higher affinity |
| Conditions | PSMA glutamate carboxypeptidase activity assay; [¹²³I]‑labeled compounds on LNCaP human prostate cancer cells |
Why This Matters
Lower in vitro potency of MIP‑1072 correlates with faster in vivo clearance, reducing radiation burden while maintaining adequate tumor targeting.
- [1] Hillier SM, Maresca KP, Femia FJ, et al. Preclinical evaluation of novel glutamate‑urea‑lysine analogues that target prostate‑specific membrane antigen as molecular imaging pharmaceuticals for prostate cancer. Cancer Res. 2009;69(17):6932‑6940. View Source
